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molecular formula C8H5ClN2S B1266803 2-Chloro-5-phenyl-1,3,4-thiadiazole CAS No. 13373-11-0

2-Chloro-5-phenyl-1,3,4-thiadiazole

Cat. No. B1266803
M. Wt: 196.66 g/mol
InChI Key: ASSPGHHANNDMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987453B2

Procedure details

A stirred suspension of 2-amino-5-phenyl-[1,3,4]thiadiazole (6.45 g, 36.4 mmol; Aldrich) and copper (230 mg, 3.6 mmol; Aldrich) in hydrochloric acid (36 mL, 12 M) and glacial acetic acid (180 mL) was chilled to 0° C. and treated with a solution of sodium nitrite (2.64 g, 38.2 mmol; Aldrich) in water (12 mL), added dropwise over 40 minutes. After stirring at room temperature for 4 hours, the mixture was poured into ice water. The aqueous solution was extracted with chloroform (3×), and the combined extracts were washed sequentially with 5% sodium bicarbonate and brine, and dried over sodium sulfate. The crude product was filtered through a short silica gel plug with chloroform to afford the title product: 1H NMR (300 MHz, CDCl3) δ ppm 7.46-7.55 (m, 3H), 7.85-7.93 (m, 2H). MS (DCI/NH3) m/e 197/199 (M+H)+.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:6]=1.N([O-])=O.[Na+].[ClH:17]>C(O)(=O)C.O.[Cu]>[Cl:17][C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
NC=1SC(=NN1)C1=CC=CC=C1
Name
Quantity
36 mL
Type
reactant
Smiles
Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Name
copper
Quantity
230 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with chloroform (3×)
WASH
Type
WASH
Details
the combined extracts were washed sequentially with 5% sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through a short silica gel plug with chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1SC(=NN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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